

Application Notes & Protocols: Optimal Reaction Conditions for Weinreb Amide C-C Coupling

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Compound of Interest

Compound Name: *Boc-Ala-NMe(OMe)*

Cat. No.: *B1662084*

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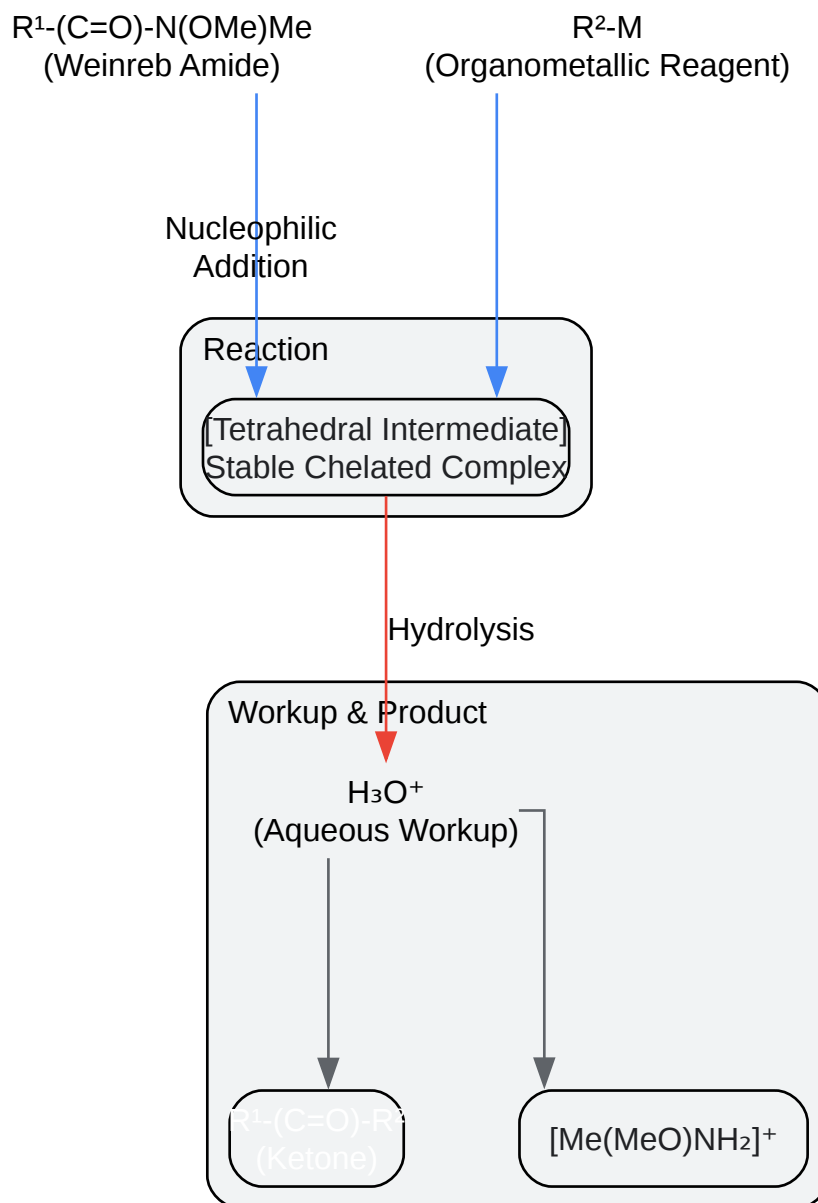
Introduction

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the formation of carbon-carbon bonds to produce ketones and, by extension, aldehydes.^{[1][2]} Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction utilizes an N-methoxy-N-methylamide, commonly known as the Weinreb amide, as a robust acylating agent.^{[1][3]} Its primary advantage over traditional methods, such as the use of acid chlorides or esters, is the prevention of over-addition by organometallic reagents.^{[1][4][5]} This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists a second nucleophilic attack, ensuring the selective formation of the desired carbonyl compound upon workup.^{[2][3][4][6]} The broad functional group tolerance and dependable reactivity of Weinreb amides have made them invaluable intermediates in the synthesis of complex natural products and pharmaceuticals.^[1]

Mechanism of Action: Preventing Over-addition

The unique reactivity of the Weinreb amide stems from its ability to form a stable five-membered cyclic intermediate upon nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium).^{[2][4]} The oxygen and nitrogen atoms of the N-methoxy-N-methylamine moiety chelate the metal cation (Li^+ or Mg^{2+}), stabilizing the tetrahedral intermediate.^[1] This chelated complex is stable at low temperatures and does not collapse to form a ketone until acidic workup is performed.^{[1][4]} This two-stage process effectively protects

the newly formed carbonyl group from undergoing a second nucleophilic addition, which is a common side reaction with more reactive acylating agents.[1][2]



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Caption: Mechanism of Weinreb ketone synthesis.

Optimal Reaction Conditions

The optimal conditions for Weinreb amide C-C coupling are highly dependent on the nucleophile used. Generally, reactions are performed in anhydrous ethereal solvents under an

inert atmosphere at low temperatures to ensure the stability of both the organometallic reagent and the tetrahedral intermediate.

Table 1: Coupling with Organolithium Reagents

Substrate Type	Organolithium Reagent (Equivalents)	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Aromatic Weinreb Amide	n-BuLi (1.0)	Toluene	Room Temp	1 h	81	[7]
Aromatic Weinreb Amide	PhLi (1.5)	Toluene	40	1.5 h	84	[8]
Aliphatic Weinreb Amide	n-BuLi (1.0)	Toluene	Room Temp	1 h	81	[7]
Heterocyclic Weinreb Amide	2-Thienyllithium (1.0)	THF/Hexane	Room Temp	1 h	84	[7]
α,β -Unsaturated Amide	Alkynyllithium (1.1)	THF	0	1 h	>95	[9]

Table 2: Coupling with Grignard Reagents

Substrate Type	Grignard Reagent (Equivalents)	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Aromatic Weinreb Amide	i-PrMgCl·LiCl (2.0)	THF	25	1 h	95	[10]
Benzoyl Weinreb Amide	Phenylmagnesium Bromide (1.2)	THF	0 to RT	1-2 h	>90	[1]
Aliphatic Weinreb Amide	Arylmagnesium Halide (1.5)	THF	0 to RT	2 h	85-95	
N-Protected Amino Acid Amide	Methylmagnesium Bromide (1.2)	THF	-78 to 0	1 h	>90	[1]
Heterocyclic Weinreb Amide	Functionalized Aryl Grignard (2.0)	THF	25	1 h	80-92	[10]

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type	Catalyst (mol%)	Ligand (mol%)	Base/Additive	Solvent	Temperature (°C)	Yield (%)	Reference
Sequential Addition/Coupling	$\text{Pd}_2(\text{dba})_3$ (2.5)	XPhos (10)	Organolithium	Toluene	40	67-89	[8]
Aminocarbonylation	$\text{Pd}(\text{OAc})_2$ (2)	Xantphos (4)	N/A (CO atm)	Dioxane	Room Temp	High	[11]
Suzuki-Miyaura Type	$\text{Pd}(\text{PPh}_3)_4$ (3)	N/A	K_2CO_3	Toluene/ H_2O	80	Good	[12]

Experimental Protocols

The following protocols provide detailed methodologies for common Weinreb amide C-C coupling reactions. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for Ketone Synthesis via Grignard Reagent

This protocol is adapted from the chemoselective arylation of Weinreb amides with functionalized Grignard reagents.[10]

- **Preparation of Grignard Reagent:** In a flame-dried round-bottom flask, add the aryl halide (1.0 equiv) and anhydrous THF. Cool the solution to the desired temperature (typically 0 °C or -20 °C). Add a solution of $i\text{-PrMgCl}\cdot\text{LiCl}$ (1.05 equiv) dropwise. Stir the mixture for 0.5-2 h at that temperature to facilitate the Mg/halide exchange.
- **Coupling Reaction:** In a separate flask, dissolve the Weinreb amide (1.2 equiv) in anhydrous THF. Cool this solution to 0 °C.
- Slowly add the freshly prepared Grignard reagent to the Weinreb amide solution via cannula.

- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH_4Cl at 0 °C.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Protocol 2: General Procedure for Ketone Synthesis via Organolithium Reagent

This protocol describes a typical procedure for the reaction of an organolithium reagent with a Weinreb amide.

- Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.5 M) at -78 °C, add the organolithium reagent (1.1-1.5 equiv) dropwise over 10-15 minutes.
- Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
- Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH_4Cl or 1 N HCl.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the product with ethyl acetate or diethyl ether (3x).
- Combine the organic phases, wash with water and then brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify the resulting crude ketone by flash chromatography.

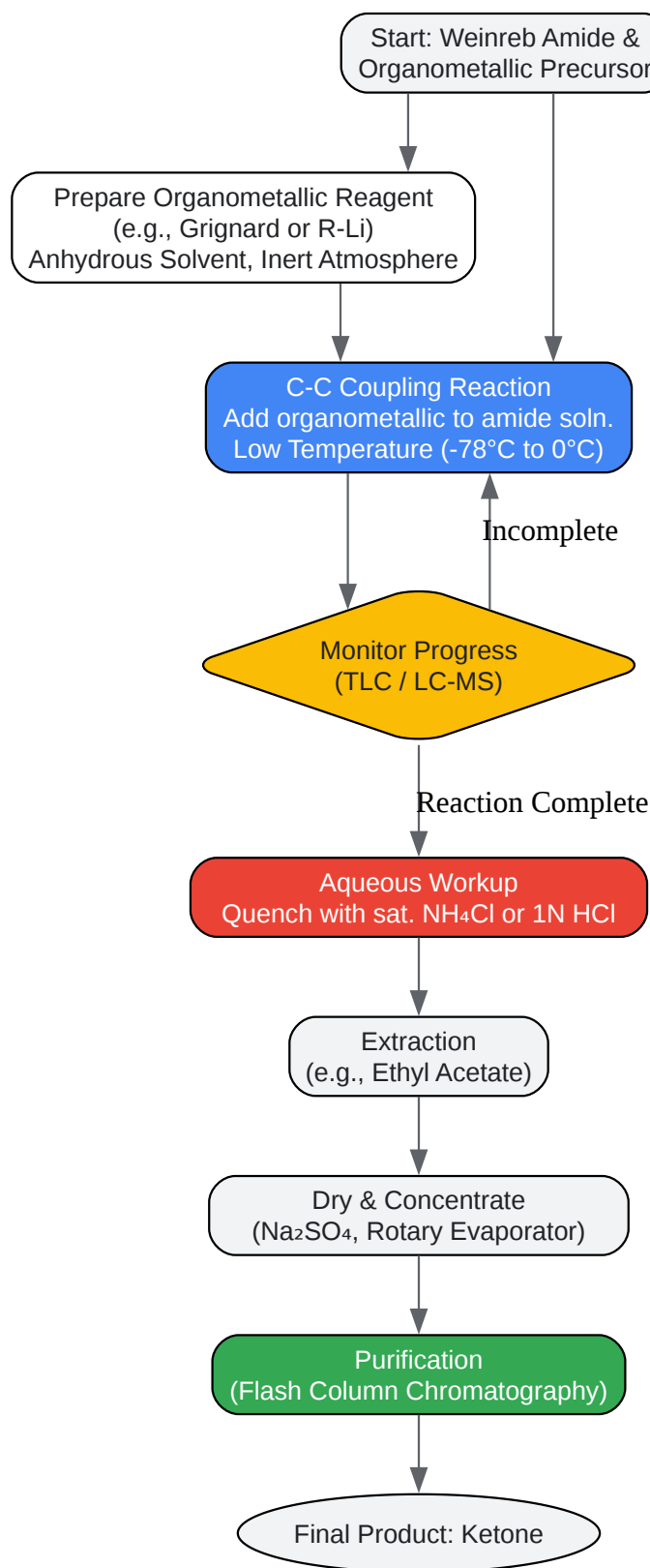
Protocol 3: One-Pot Sequential 1,2-Addition and Palladium-Catalyzed Cross-Coupling

This advanced protocol allows for the modular synthesis of complex ketones from two different organolithium reagents.[8]

- **First Addition:** In a Schlenk tube, dissolve the bromo-substituted Weinreb amide (1.0 equiv, e.g., 4-bromobenzoyl Weinreb amide) in anhydrous toluene (0.1 M).
- **Add the first organolithium reagent** (R^1Li , 1.0 equiv) dropwise at room temperature over 1 hour. Stir for an additional 30 minutes to ensure complete formation of the tetrahedral intermediate.
- **Cross-Coupling:** To this mixture, add the palladium catalyst (e.g., $Pd_2(dba)_3$, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%).
- **Add the second organolithium reagent** (R^2Li , 1.5 equiv) dropwise over 1.5 hours at 40 °C.
- **Stir the reaction** at 40 °C until the starting material is consumed (typically 1-3 hours, monitored by GC-MS).
- **Workup and Purification:** Cool the reaction to room temperature and quench with saturated aqueous NH_4Cl . Extract with ethyl acetate, wash with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by column chromatography to yield the final ketone product ($R^1-CO-Ar-R^2$).

Experimental Workflow Visualization

The general workflow for a standard Weinreb amide coupling reaction involves preparation, reaction, workup, and purification stages.



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Caption: General experimental workflow for C-C coupling.

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